Barium strontium disulphate

Description

Properties

CAS No. |

33660-59-2 |

|---|---|

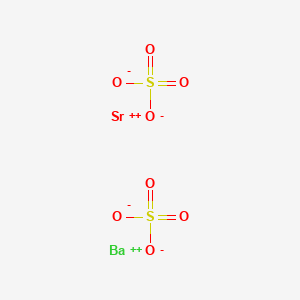

Molecular Formula |

BaO8S2Sr |

Molecular Weight |

417.1 g/mol |

IUPAC Name |

strontium;barium(2+);disulfate |

InChI |

InChI=1S/Ba.2H2O4S.Sr/c;2*1-5(2,3)4;/h;2*(H2,1,2,3,4);/q+2;;;+2/p-4 |

InChI Key |

HMNUYYJYMOXWTN-UHFFFAOYSA-J |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sr+2].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Preparation Through Waste Residue Conversion

One method involves utilizing barium sulfide waste residue to produce precipitated barium sulfate and co-produce strontium sulfate. This process is cost-effective and uses simple equipment. The steps are as follows:

Reaction with Hydrochloric Acid :

- Barium sulfide waste residue is mixed with hydrochloric acid in a corrosion-resistant reactor.

- The reaction produces barium chloride, strontium chloride, and hydrogen sulfide gas.

-

- The reaction mixture is filtered to remove insoluble impurities.

-

- The filtrate is reacted with barium sulfate in a reactor to yield strontium sulfate precipitate and barium chloride solution.

-

- The precipitate is filtered, washed, dried, and pulverized to obtain the final product.

Chemical Reactions :

$$

\text{BaS} + 2\text{HCl} \rightarrow \text{BaCl}2 + \text{H}2\text{S}

$$

$$

\text{SrCl}2 + \text{BaSO}4 \rightarrow \text{SrSO}4 + \text{BaCl}2

$$

This method is particularly advantageous for large-scale production due to its simplicity and cost-effectiveness.

Solid Solution Synthesis

Another approach involves synthesizing a solid solution of barium-strontium sulphate under controlled conditions. This method focuses on achieving specific compositional ratios and structural properties.

-

- A mixture of BaSO₄ and SrSO₄ is prepared in varying molar ratios.

- The synthesis is carried out at elevated temperatures (e.g., 270°C) to facilitate the formation of a solid solution.

-

- The cell constants ($$a0$$ and $$c0$$) of the solid solution series are measured, showing linear variation with chemical composition.

- The immiscibility area in intermediate compositions (40–65 mole % SrSO₄) indicates challenges in forming uniform solid solutions at certain ratios.

Scale Cleaning Agent Preparation

This method involves synthesizing a barium-strontium scale cleaning agent as a liquid product using chelating agents, surfactants, auxiliary agents, sodium hydroxide, and deionized water.

-

- Deionized water, chelating agents (e.g., EDTA-2Na), and sodium hydroxide are heated and stirred at 40–60°C.

- Surfactants (e.g., Tween-60 or Span-80) and auxiliary agents (e.g., citric acid) are added sequentially.

- The solution undergoes insulation reaction for 1–2 hours before cooling naturally to room temperature.

Data Table: Comparison of Methods

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Waste Residue Conversion | Reaction with HCl → Filtration → Extraction → Final Processing | Cost-effective; simple equipment | Hydrogen sulfide gas handling |

| Solid Solution Synthesis | Mixing BaSO₄ & SrSO₄ → High-temperature synthesis → Structural analysis | Precise control over composition | Immiscibility at intermediate ratios |

| Scale Cleaning Agent Preparation | Heating/stirring → Sequential addition of reagents → Insulation reaction | Simple preparation; liquid product | Limited to cleaning applications |

Chemical Reactions Analysis

Types of Reactions: Barium strontium disulphate primarily undergoes precipitation reactions. When mixed with solutions containing cations that form insoluble sulphates, such as calcium or lead, it precipitates out of the solution.

Common Reagents and Conditions:

Reagents: Barium chloride, strontium chloride, sodium sulphate, calcium chloride, lead nitrate.

Conditions: Room temperature, aqueous solutions, controlled pH.

Major Products Formed:

Precipitation with calcium chloride: Calcium sulphate and barium strontium chloride.

Precipitation with lead nitrate: Lead sulphate and barium strontium nitrate.

Scientific Research Applications

Scientific Research Applications

Barium strontium disulphate is significant in geochemical studies, particularly in understanding the mobility of heavy metals and the behavior of sulfate minerals. Research indicates that barium and strontium can replace lead in certain sulfate minerals, which is crucial for developing methods to remove lead from contaminated environments. This replacement mechanism has been explored through various experimental setups that analyze the interactions between barium, strontium, and lead under different conditions .

Case Study: Heavy Metal Uptake Mechanisms

A study conducted on the interactions between barium, strontium, and lead in sulfate solutions demonstrated three primary uptake mechanisms:

- Overgrowth : Formation of nearly pure strontium sulfate on barium sulfate.

- Incorporation : Minor incorporation of lead into celestite due to diffusion.

- Replacement : Extensive replacement of lead by strontium in anglesite through coupled dissolution-reprecipitation reactions.

These findings highlight the potential of this compound in environmental remediation strategies aimed at heavy metal removal .

Environmental Remediation

This compound has been utilized effectively for the removal of heavy metals from industrial acidic solutions. A patented process involves introducing barium or strontium sulfide into contaminated solutions to precipitate heavy metals as insoluble sulfides. This method is particularly effective for treating waste from industries using sulfuric or hydrochloric acids .

Application Example: Industrial Waste Treatment

In an industrial setting, barium sulfide was introduced into a contaminated hydrochloric acid solution to precipitate lead as lead sulfide. The process resulted in significant reductions in metal concentrations, demonstrating the compound's efficacy in waste treatment applications .

Materials Science

In materials science, this compound plays a role in enhancing the properties of ceramics and glass. It is used as a raw material in the production of specialty glasses and ceramics, where it contributes to improved thermal stability and mechanical strength.

Table: Properties Enhanced by this compound

| Material Type | Enhanced Property | Application Area |

|---|---|---|

| Specialty Glasses | Improved thermal stability | Electronics, optics |

| Ceramics | Increased mechanical strength | Construction materials |

| Ferrite Magnets | High chemical stability | Electronics |

Oil and Gas Industry

In the oil and gas sector, this compound serves as a scale inhibitor. It prevents the formation of barium and strontium sulfate scales that can clog pipelines and equipment. The use of this compound has been shown to reduce scaling rates significantly, improving operational efficiency .

Case Study: Scale Inhibition Performance

A field study demonstrated that applying a barium strontium sulfate scale inhibitor reduced scaling rates by up to 50 times compared to untreated conditions. This application not only enhances production efficiency but also extends the lifespan of equipment used in extraction processes .

Mechanism of Action

The mechanism of action of barium strontium disulphate involves its ability to form stable complexes with various metal ions. This property makes it useful in applications such as scale inhibition and removal in industrial processes. The compound interacts with metal ions, preventing them from precipitating and forming scale deposits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key properties of barium strontium disulphate with barium sulfate and strontium sulfate:

| Property | This compound | Barium Sulfate (BaSO₄) | Strontium Sulfate (SrSO₄) |

|---|---|---|---|

| Molecular Formula | BaSr(SO₄)₂ | BaSO₄ | SrSO₄ |

| Molecular Mass (g/mol) | 417.060 | 233.39 | 183.68 |

| Crystal System | Likely orthorhombic* | Orthorhombic | Orthorhombic |

| Solubility in Water | Low (presumed <1 mg/L) | 2.4 mg/L (20°C) | 0.014 g/100 mL (20°C) |

| Primary Applications | Research/niche industrial | Radiocontrast, pigments | Ceramics, pyrotechnics |

*Inferred from structural analogs .

- Barium Sulfate: Known for extreme insolubility and high density (4.5 g/cm³), it is widely used in medical imaging and as a filler in plastics. Its stability under high temperatures and radiation contrasts with the less-studied thermal behavior of this compound .

- Strontium Sulfate : Exhibits higher solubility than BaSO₄ but lower than CaSO₄. Its use in fireworks (red flames) and glass manufacturing highlights its reactivity with strontium’s emission properties, which may differ in the mixed sulfate due to barium’s presence .

Functional Differences

Biological Activity

Barium strontium disulphate (BaSr(SO₄)₂) is a compound that has garnered interest due to its unique properties and potential biological applications. This article explores its biological activity, including its interactions with living organisms, potential health impacts, and its use in various scientific and industrial contexts.

This compound is a solid solution of barium sulfate (BaSO₄) and strontium sulfate (SrSO₄). The compound exhibits a unique crystal structure that allows for the substitution of barium and strontium ions, influencing its physical and chemical properties. This variability can affect its solubility, stability, and interactions with biological systems.

Accumulation in Marine Organisms

Recent studies have demonstrated that barium and strontium ions can accumulate in marine protists, particularly diplonemids. These organisms exhibit significant intracellular accumulation of strontium, which may play a role in their physiological processes. For instance, Diplonema japonicum and Paradiplonema papillatum have been shown to contain varying concentrations of strontium, suggesting a potential biological function for these elements in marine ecosystems .

| Organism | Sr (fmol/cell) | Ba (fmol/cell) |

|---|---|---|

| Diplonema japonicum | 5,530 ± 570 | 1,200 ± 130 |

| Paradiplonema papillatum | 0.013 ± 0.001 | n/a |

This data highlights the significant differences in ion accumulation among species, indicating potential ecological implications related to nutrient cycling and marine productivity.

Health Implications

The biological activity of this compound extends to human health considerations. Barium compounds are known to have various effects on human physiology. While barium sulfate is commonly used as a radiocontrast agent in medical imaging due to its low solubility, excessive exposure to soluble barium salts can lead to toxicity, affecting cardiovascular and neurological functions .

Strontium has been studied for its role in bone health, particularly in relation to osteoporosis treatment. Strontium ranelate, a pharmaceutical compound, has been shown to stimulate bone formation while reducing bone resorption . However, the long-term effects of strontium accumulation from environmental sources remain an area of ongoing research.

Industrial Applications

This compound also finds applications in industrial processes. Its use in the removal of heavy metals from contaminated solutions has been documented. The compound can effectively precipitate heavy metals such as lead and cadmium when introduced into acidic solutions . This property is particularly valuable in wastewater treatment processes.

Case Studies

- Marine Protists Study : A study focused on the intracellular accumulation of barium and strontium in diplonemid protists revealed significant concentrations of these ions. The research utilized techniques like ICP-MS to measure elemental composition per cell, suggesting a biogenic origin for barite microcrystals formed within these organisms .

- Heavy Metal Remediation : Research demonstrated that barium sulfide could effectively remove heavy metals from industrial wastewater. In experiments where barium sulfide was added to contaminated solutions, lead removal efficiency reached up to 94% .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing barium strontium disulphate with high purity?

- Methodological Answer : Synthesis typically involves co-precipitation or sol-gel methods under controlled stoichiometric conditions. For high purity, use reagent-grade precursors (e.g., barium nitrate, strontium chloride, and sulfuric acid) in deionized water. Reaction parameters such as pH (maintained at 3–5), temperature (80–100°C), and aging time (12–24 hours) must be optimized. Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) ensures phase purity and stoichiometric accuracy .

- Example Table :

| Parameter | Optimal Range | Characterization Tool |

|---|---|---|

| pH | 3–5 | pH meter |

| Temperature | 80–100°C | Thermocouple |

| Aging Time | 12–24 hours | XRD |

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound’s structural and compositional properties?

- Methodological Answer :

- XRD : Determines crystal structure and phase purity. Compare results with ICDD database entries for Ba/Sr sulfates .

- Thermogravimetric Analysis (TGA) : Measures thermal stability and decomposition pathways (e.g., sulfate group loss above 600°C).

- Raman Spectroscopy : Identifies sulfate vibrational modes (e.g., symmetric stretching at ~980 cm⁻¹) to confirm chemical bonding .

- Data Interpretation Tip : Cross-validate results using multiple techniques (e.g., XRD with energy-dispersive X-ray spectroscopy) to address instrumental biases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in synthesis conditions or impurity levels. To address this:

Replicate experiments under strictly controlled parameters (e.g., identical heating rates in TGA).

Perform elemental mapping (via SEM-EDS) to detect trace impurities affecting stability.

Compare degradation kinetics using model-free methods like the Flynn-Wall-Ozawa analysis .

- Case Study : Quantinuum’s 2024 study resolved stability discrepancies by testing both Sr/Ba and Yb/Ba ion pairs, highlighting the role of cation size in sulfate lattice integrity .

Q. What computational approaches are validated for modeling this compound’s electronic structure and ion transport mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate bandgap and defect formation energies using software like VASP or Quantum ESPRESSO. Validate against experimental UV-Vis spectra.

- Molecular Dynamics (MD) : Model ion diffusion pathways by incorporating force fields for sulfate anions (e.g., CLAYFF).

Q. How can synthesis parameters be systematically optimized to enhance specific functional properties (e.g., ionic conductivity)?

- Methodological Answer :

Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate interactions between variables (e.g., Sr/Ba ratio, sintering temperature).

Parametric Screening : Test ionic conductivity via electrochemical impedance spectroscopy (EIS) across parameter ranges.

- Example Optimization Workflow :

| Variable | Screening Range | Target Property |

|---|---|---|

| Sr/Ba Molar Ratio | 0.1–0.5 | Ionic Conductivity |

| Sintering Temp. | 900–1200°C | Grain Boundary Density |

Guidelines for Addressing Data Contradictions

- Comparative Analysis : Cross-reference datasets from peer-reviewed studies (e.g., thermal expansion coefficients from Journal of Solid State Chemistry vs. Materials Research Bulletin) .

- Error Propagation : Quantify uncertainties in experimental measurements (e.g., ±0.5% in TGA mass loss) to assess statistical significance of discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.